Decinnamoyltaxinine J
Overview
Description
Decinnamoyltaxinine J is a taxane isolate derived from the Pacific yew tree, Taxus brevifolia . It is a complex diterpenoid compound with the molecular formula C30H42O11 and a molar mass of 578.655 g/mol . This compound is known for its intricate structure, which includes multiple acetoxy groups and a hydroxyl group, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Decinnamoyltaxinine J involves multiple steps, starting from simpler organic molecules. One reported method involves the enantioselective total synthesis from a simple olefin starting material, which is achieved in 18 steps . The process includes several key reactions such as oxidation, reduction, and acetylation to introduce the necessary functional groups.
Industrial Production Methods
Industrial production of this compound is primarily focused on extraction from natural sources, specifically the bark of Taxus brevifolia. The extraction process involves solvent extraction followed by purification steps such as chromatography to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Decinnamoyltaxinine J undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acetylating agents like acetic anhydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various acetylated derivatives of this compound, which are often used as intermediates in further synthetic processes .
Scientific Research Applications
Decinnamoyltaxinine J has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying complex organic synthesis and reaction mechanisms.
Biology: Investigated for its potential effects on cellular processes, including microtubule stabilization.
Medicine: Explored for its potential anticancer properties due to its structural similarity to other taxanes like paclitaxel.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of Decinnamoyltaxinine J involves its interaction with microtubules, similar to other taxanes. It binds to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization. This action disrupts the normal function of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Taxol (Paclitaxel): Another taxane with similar microtubule-stabilizing properties.
10-Deacetylbaccatin III: A precursor in the synthesis of paclitaxel.
Taxotere (Docetaxel): A semi-synthetic derivative of a natural taxane.
Uniqueness
Decinnamoyltaxinine J is unique due to its specific structural features, including the presence of multiple acetoxy groups and a hydroxyl group. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development .
Properties
IUPAC Name |
[(1R,2R,3R,5S,7S,8S,9R,10R,13S)-2,7,9,10-tetraacetyloxy-5-hydroxy-8,12,15,15-tetramethyl-4-methylidene-13-tricyclo[9.3.1.03,8]pentadec-11-enyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42O11/c1-13-21(36)12-23(38-16(4)32)30(10)25(13)26(39-17(5)33)20-11-22(37-15(3)31)14(2)24(29(20,8)9)27(40-18(6)34)28(30)41-19(7)35/h20-23,25-28,36H,1,11-12H2,2-10H3/t20-,21-,22-,23-,25-,26+,27+,28-,30+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTRHFSRAAXRZLC-FJANQRQLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(C3(C(CC(C(=C)C3C(C(C2(C)C)CC1OC(=O)C)OC(=O)C)O)OC(=O)C)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H](C(=C)[C@H]3[C@@H]([C@@H](C2(C)C)C[C@@H]1OC(=O)C)OC(=O)C)O)OC(=O)C)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42O11 | |
Record name | Decinnamoyltaxinine J | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Decinnamoyltaxinine_J | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401336357 | |
Record name | Decinnamoyltaxinine J | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401336357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
578.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84652-33-5 | |
Record name | Decinnamoyltaxinine J | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401336357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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